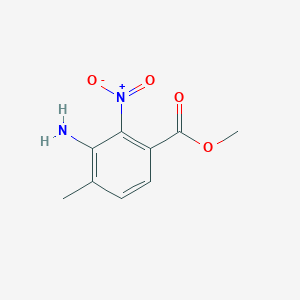

Methyl 3-amino-4-methyl-2-nitrobenzoate

Descripción

Methyl 3-amino-4-methyl-2-nitrobenzoate is a nitroaromatic ester derivative featuring a benzoate backbone substituted with amino, methyl, and nitro groups at positions 3, 4, and 2, respectively. This compound is categorized under "Organic Building Blocks" and is utilized in pharmaceutical and materials science research due to its reactive functional groups, which enable diverse chemical modifications . Its structure combines electron-donating (amino, methyl) and electron-withdrawing (nitro, ester) groups, creating a polarized aromatic system that influences its solubility, stability, and reactivity.

Propiedades

IUPAC Name |

methyl 3-amino-4-methyl-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-3-4-6(9(12)15-2)8(7(5)10)11(13)14/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSNQXHOVBTJLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-methyl-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the reduction of the nitro group to an amino group. The methylation of the carboxylic acid group is achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step in the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3-amino-4-methyl-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as halides, in the presence of a base.

Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed:

Reduction: Methyl 3-amino-4-methylbenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Oxidation: Methyl 3-amino-4-carboxybenzoate.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 3-amino-4-methyl-2-nitrobenzoate serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various reactions:

- Reduction : Producing Methyl 3-amino-4-methylbenzoate.

- Substitution : Leading to various substituted benzoates depending on the nucleophile used.

- Oxidation : Resulting in Methyl 3-amino-4-carboxybenzoate.

Biology

The compound has been studied for its potential biological activity , particularly:

- Antimicrobial Properties : Research indicates that it may exhibit activity against certain bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest that it could inhibit cancer cell growth through various mechanisms.

Medicine

In the pharmaceutical industry, this compound is being explored as a pharmaceutical intermediate . It holds promise for developing new drugs targeting various diseases, including:

- Cancer

- Infectious diseases

Research continues to evaluate its efficacy and safety profiles in clinical settings .

Industrial Applications

This compound is also utilized in the production of:

- Dyes and Pigments : Its chemical structure allows for modifications that enhance color properties.

- Industrial Chemicals : It serves as a building block for synthesizing various industrial compounds.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial effects of this compound against several bacterial strains. The results demonstrated significant inhibition, suggesting its potential use as a natural preservative or therapeutic agent .

Case Study 2: Anticancer Research

In a laboratory setting, researchers evaluated the anticancer properties of this compound on human cancer cell lines. The findings indicated that it could induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Mecanismo De Acción

The mechanism of action of Methyl 3-amino-4-methyl-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The amino group can form hydrogen bonds with biological macromolecules, influencing their function and activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other nitroaromatic esters and benzoic acid derivatives are critical for understanding its unique properties. Below is a detailed analysis of key analogues:

Methyl 3-amino-4-nitrobenzoate (CAS 3987-92-6)

- Structural Differences : Lacks the methyl group at position 3.

- Impact: The absence of the methyl group reduces steric hindrance and lipophilicity compared to Methyl 3-amino-4-methyl-2-nitrobenzoate. This may enhance solubility in polar solvents but decrease stability in hydrophobic environments .

- Applications : Used in dye synthesis and as a precursor for pharmaceuticals due to its simpler substituent pattern .

Methyl 4-amino-3-nitrobenzoate (CAS 99-77-4)

- Structural Differences: Amino and nitro groups are transposed (positions 4 and 3).

- Impact: The altered electronic distribution affects acidity; the nitro group at position 3 withdraws electron density from the adjacent amino group, reducing its basicity compared to this compound. This influences reactivity in electrophilic substitution reactions .

3-Methoxy-4-nitrobenzoic Acid

- Structural Differences: Replaces the amino group with methoxy and the ester with a carboxylic acid.

- Impact: The methoxy group is less nucleophilic than amino, reducing participation in condensation reactions. The carboxylic acid enhances water solubility but decreases compatibility with organic solvents compared to the methyl ester .

Methyl 3-methoxy-4-nitrobenzoate

- Structural Differences: Substitutes the amino group with methoxy.

- Impact: The methoxy group’s electron-donating nature diminishes the electron-withdrawing effect of the nitro group, altering resonance stabilization. This compound is less reactive in nucleophilic aromatic substitution compared to this compound .

Data Table: Structural and Functional Comparison

| Compound Name | Substituents (Positions) | CAS Number | Key Properties |

|---|---|---|---|

| This compound | 3-NH₂, 4-CH₃, 2-NO₂, COOCH₃ | 71254-71-2 | High lipophilicity, moderate solubility |

| Methyl 3-amino-4-nitrobenzoate | 3-NH₂, 4-NO₂, COOCH₃ | 3987-92-6 | Polar, used in dye synthesis |

| Methyl 4-amino-3-nitrobenzoate | 4-NH₂, 3-NO₂, COOCH₃ | 99-77-4 | Lower basicity, thermal stability |

| 3-Methoxy-4-nitrobenzoic Acid | 3-OCH₃, 4-NO₂, COOH | N/A | High water solubility, acidic |

| Methyl 3-methoxy-4-nitrobenzoate | 3-OCH₃, 4-NO₂, COOCH₃ | N/A | Reduced reactivity, stable in polar media |

Research Findings and Implications

- Electronic Effects: The amino group at position 3 in this compound donates electron density, countering the nitro group’s electron withdrawal. This balance enhances resonance stabilization, making it less acidic than carboxylic acid analogues but more reactive in amidation reactions .

- Hydrogen Bonding: The amino group acts as a hydrogen bond donor, facilitating crystal packing interactions, while the ester carbonyl serves as an acceptor. This property is critical in designing co-crystals for drug formulation .

- Substituent Position Sensitivity: Transposing nitro and amino groups (e.g., Methyl 4-amino-3-nitrobenzoate) significantly alters electronic properties and biological activity, as seen in substrate specificity studies for enzyme inhibitors .

Actividad Biológica

Methyl 3-amino-4-methyl-2-nitrobenzoate, also known as a derivative of amino benzoic acid, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group, a nitro group, and a methyl ester. The general chemical formula is .

Synthesis Methods:

The synthesis typically involves multi-step processes:

- Nitration : Methyl benzoate is nitrated to introduce the nitro group.

- Reduction : The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts.

- Methylation : The carboxylic acid group is methylated using methanol and an acid catalyst .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:

- Effectiveness against Gram-positive bacteria : The compound demonstrated inhibitory effects on Staphylococcus aureus and Streptococcus pneumoniae.

- Potential against fungal pathogens : It has also shown activity against Candida species, indicating a broad spectrum of antimicrobial action .

Anticancer Properties

The compound has been explored for its anticancer potential, particularly in targeting specific cancer cell lines. Key findings include:

- Inhibition of cell proliferation : Studies have reported that this compound can inhibit the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

- Mechanism of action : The anticancer activity may be attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

The biological effects of this compound are primarily mediated through its interaction with cellular components:

- Nitro group reduction : The nitro group can be reduced to form reactive intermediates that interact with DNA and proteins, potentially leading to cellular damage or apoptosis.

- Amino group interactions : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function .

Comparative Analysis

To better understand the biological activity of this compound, comparisons can be made with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| Methyl 2-amino-3-nitrobenzoate | Moderate | Low | Less effective than methyl 3-amino variant |

| Methyl 4-amino-3-nitrobenzoate | High | Moderate | Similar structure, different activity |

| Methyl 2-methyl-3-nitrobenzoate | Low | Low | Limited research available |

Case Studies

Several case studies highlight the effectiveness of this compound in biological applications:

- Case Study on Antimicrobial Efficacy :

- Case Study on Cancer Cell Lines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.